molecular formula C10H8N2O4 B15056470 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylicacid

5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylicacid

Cat. No.: B15056470
M. Wt: 220.18 g/mol
InChI Key: IWMWEPPCSHGXOL-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with a furan derivative. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • 1-Methyl-1H-pyrazole-5-carbaldehyde

Uniqueness

5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-12-6(4-5-11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15)

InChI Key

IWMWEPPCSHGXOL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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